molecular formula C9H11N5O2 B2859073 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol CAS No. 1243973-58-1

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol

Cat. No.: B2859073
CAS No.: 1243973-58-1
M. Wt: 221.22
InChI Key: RAGKFKIPBDGHME-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol is a synthetic phenol derivative characterized by a unique substitution pattern: an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 6, and a 2-methyl-2H-tetrazol-5-yl moiety at position 4 of the aromatic ring. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is known for its bioisosteric properties, often mimicking carboxylic acids in drug design due to its polarity and metabolic stability .

Properties

IUPAC Name

2-amino-6-methoxy-4-(2-methyltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-14-12-9(11-13-14)5-3-6(10)8(15)7(4-5)16-2/h3-4,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGKFKIPBDGHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which is then attached to a phenol derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four reactive moieties:

  • Amino group (–NH₂)

  • Methoxy group (–OCH₃)

  • Tetrazole ring

  • Phenol hydroxyl (–OH)

Functional GroupReactivity Profile
Amino (–NH₂)Acylation, alkylation, Schiff base formation, coordination chemistry
Methoxy (–OCH₃)Demethylation under acidic/basic conditions, electrophilic substitution
Tetrazole ring[3+2] cycloadditions, coordination with metals (e.g., Ni²⁺), hydrogen bonding
Phenol (–OH)O-alkylation, esterification, acid-base reactions

Tetrazole Ring Coordination

The tetrazole ring exhibits strong metal-binding capabilities. In molecular docking studies, the nitrogen atoms coordinate with nickel centers in urease enzymes, forming five salt coordinate bonds (Figure 1, ). This interaction is critical in biological systems but also suggests utility in synthesizing metal-organic frameworks (MOFs).

Example Interaction with Nickel :

  • Bond Type : Coordinate covalent bonds between tetrazole nitrogen and Ni²⁺

  • Geometry : Trigonal bipyramidal or octahedral

  • Key Partners : ARG338, HIS322, HIE221 residues (enzymatic context)

Amino Group Functionalization

The amino group undergoes nucleophilic reactions. In analogous compounds (e.g., 2-amino-6-methoxybenzothiazole), acylation with chloroacetyl chloride yields chloroacetamide derivatives (Equation 1, ):

Reaction :

2-Amino-6-methoxybenzothiazole+ClCH2COClEt3N, DMFChloroacetamide derivative\text{2-Amino-6-methoxybenzothiazole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Chloroacetamide derivative}

Conditions :

  • Solvent: DMF

  • Catalyst: Triethylamine

  • Temperature: Room temperature

  • Yield: >70%

Methoxy Group Demethylation

The methoxy group can be cleaved under acidic or oxidative conditions. For example, in derivatives of 6-methoxybenzo[d]thiazole, demethylation with HBr/AcOH yields hydroxylated products .

Proposed Mechanism :

–OCH3HBr/AcOH–OH+CH3Br\text{–OCH}_3 \xrightarrow{\text{HBr/AcOH}} \text{–OH} + \text{CH}_3\text{Br}

Bioactive Conjugate Formation

The phenol hydroxyl and amino groups enable conjugation with pharmacophores. For instance:

  • Schiff Base Formation : Reaction with aldehydes/ketones generates imine-linked derivatives.

  • Esterification : Acetylation of –OH enhances lipophilicity for drug delivery .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (data inferred from tetrazole analogs ).

  • pH Sensitivity : The phenol (–OH) deprotonates in alkaline conditions (pKa ~10), while the tetrazole ring remains stable at physiological pH .

Research Gaps and Opportunities

  • Unreported Reactions : Cross-coupling (e.g., Suzuki-Miyaura) involving the tetrazole ring remains unexplored.

  • Biological Activity : Coordination with transition metals (e.g., Ni²⁺, Cu²⁺) warrants study for antimicrobial applications .

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics suggest potential utility in drug development, particularly in creating new therapeutic agents. The presence of the tetrazole ring is notable as tetrazoles are often incorporated into pharmaceuticals due to their ability to mimic carboxylic acids while providing enhanced metabolic stability.

Case Study: Antihypertensive Agents
Recent studies have explored derivatives of tetrazole compounds as antihypertensive agents. For instance, modifications of tetrazole-containing compounds have shown promise in lowering blood pressure by inhibiting angiotensin II receptors, which are critical in regulating blood pressure and fluid balance .

Table 1: Comparison of Tetrazole Derivatives in Antihypertensive Activity

Compound NameActivity (IC50)Reference
Compound A (Tetrazole derivative)50 nM
Compound B (Related structure)30 nM
This compoundTBDCurrent study

Agrochemical Applications

The compound's phenolic structure may impart herbicidal or fungicidal properties. Research indicates that phenolic compounds can disrupt cellular processes in plants and fungi, leading to potential applications in agrochemicals.

Case Study: Herbicidal Activity
Studies have evaluated the herbicidal efficacy of phenolic compounds against various weed species. Preliminary results suggest that derivatives of this compound exhibit significant herbicidal activity, particularly when tested against common agricultural weeds .

Table 2: Herbicidal Efficacy of Phenolic Compounds

Compound NameTarget SpeciesEfficacy (%)Reference
Compound CAmaranthus spp.85%
Compound DChenopodium spp.78%
This compoundTBDTBDCurrent study

Material Science

The incorporation of tetrazole groups into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites
Research has demonstrated that adding tetrazole-containing compounds to polymer composites can significantly improve their thermal resistance and mechanical properties. The unique bonding characteristics of the tetrazole group facilitate better interaction with polymer chains, leading to enhanced performance metrics .

Table 3: Thermal Properties of Polymer Composites

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Polymer A25050
Polymer B23045
Polymer Composite with this compoundTBDTBDCurrent study

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Heterocycle Biological Activity (MIC, μg/mL) Reference
4-(2-Methyl-2H-tetrazol-5-yl)phenyl ether (20) Ether-linked tetrazole at position 4 Tetrazole Not reported
2-(3-Methylisoxazol-5-yl)phenol Isoxazole at position 2 Isoxazole Not reported
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol (19) Oxadiazole at position 4 Oxadiazole S. aureus: 32; E. coli: 64
Target compound Amino (position 2), methoxy (position 6), tetrazole (position 4) Tetrazole Not reported

Key Observations :

  • Heterocycle Impact : The tetrazole group in the target compound and compound 20 () enhances polarity compared to isoxazole () or oxadiazole (). Tetrazoles are more resistant to metabolic degradation than oxadiazoles, which may improve pharmacokinetics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polarity) Stability Notes
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol (19) 151–236 Moderate Oxadiazoles prone to hydrolysis
Target compound ~180–220 (estimated) High (due to -NH₂/-OCH₃) High (tetrazole stability)
4-(2-Methyl-2H-tetrazol-5-yl)phenyl ether (20) Not reported Moderate Stable under physiological pH

Key Observations :

  • The amino and methoxy groups in the target compound likely elevate its melting point compared to compound 20 due to enhanced intermolecular hydrogen bonding.
  • Tetrazole stability () suggests the target compound is more robust than oxadiazole derivatives, which may degrade under acidic conditions .

Biological Activity

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol, also known as a phenolic compound with a unique tetrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group, a methoxy group, and a tetrazole ring , which enhances its biological properties. The presence of the tetrazole moiety allows for interactions that mimic carboxylic acids, making it a valuable candidate for enzyme inhibition and receptor modulation.

Table 1: Structural Characteristics

Property Description
Molecular FormulaC₉H₁₁N₅O₂
Molecular Weight195.21 g/mol
CAS Number1243977-55-0
Functional GroupsAmino, Methoxy, Tetrazole

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity and disrupting biochemical pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors.

Case Studies

  • Nephroprotective Effects : A study explored the protective effects of related tetrazole compounds against nephrotoxicity induced by cisplatin. The results indicated that these compounds could mitigate kidney damage while preserving the antitumor efficacy of cisplatin .
  • Antimicrobial Efficacy : In another study, derivatives of this compound were tested against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenolic and tetrazole moieties can significantly impact potency and selectivity.

Table 2: SAR Insights

Modification Effect on Activity
Substitution on Methoxy GroupEnhances lipophilicity and membrane permeability
Alteration of Tetrazole RingAffects binding affinity to target enzymes
Variation in Amino GroupAlters solubility and bioavailability

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